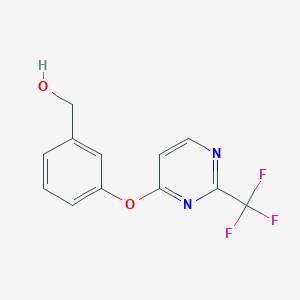

(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol

Description

(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol is a pyrimidine derivative characterized by a trifluoromethyl-substituted pyrimidine ring linked via an ether bond to a phenylmethanol group. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the polar hydroxyl functionality of the benzyl alcohol moiety, making it a candidate for applications in medicinal chemistry, particularly in antifungal research.

Properties

IUPAC Name |

[3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)11-16-5-4-10(17-11)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYYVBLMQVQBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4-ol with a suitable phenylmethanol derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of (3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde or (3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid).

Reduction: Formation of (3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 288.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity and interaction with target proteins.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth. Research has suggested that (3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol may function as a carbonic anhydrase inhibitor, which is crucial in tumor metabolism and pH regulation in cancer cells .

Antimicrobial Properties

Compounds containing the trifluoromethyl group are known for their enhanced antimicrobial activity. Studies have explored the efficacy of similar pyrimidine derivatives against bacterial strains, indicating potential applications in treating infections caused by resistant pathogens. The mechanism often involves disruption of bacterial membrane integrity or inhibition of essential metabolic pathways .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

Mechanism of Action

The mechanism by which (3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s phenylmethanol group distinguishes it from analogs with amides (5f/5o) or heterocyclic thiadiazoles (6a). This difference likely impacts solubility and target interaction .

- Halogenated analogs (e.g., 5f/5o) exhibit enhanced antifungal activity, suggesting that electron-withdrawing groups at specific positions optimize efficacy .

Key Observations :

- Higher yields in patented compounds (e.g., 91% in ) suggest optimized protocols compared to the 65% yield for 6a .

- The target compound’s synthesis may face challenges in regioselective ether bond formation or methanol group stability.

Antifungal Activity

Key Observations :

- Compound 5o’s EC₅₀ (10.5 μg/ml) surpasses both Pyrimethanil and structurally simpler analogs, likely due to its amide and halogen substituents .

- The absence of an amide or halogen in the target compound may limit its potency unless the methanol group compensates via alternative mechanisms (e.g., hydrogen bonding).

Biological Activity

The compound (3-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9F3N2O2, with a molecular weight of 270.21 g/mol. The structure features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antiproliferative Effects

Recent studies have indicated that compounds containing pyrimidine moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown efficacy in inhibiting cell proliferation in breast and lung cancer models .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 12.5 | |

| 4-(2-Methylpyrimidin-4-yloxy)benzoic acid | HeLa (Cervical) | 20.0 |

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases associated with cancer cell signaling pathways. For example, some studies have suggested that similar compounds can inhibit EGFR phosphorylation, leading to apoptosis in cancer cells .

Study 1: Anticancer Activity

In a recent study, researchers explored the anticancer potential of several pyrimidine derivatives, including our compound of interest. The study demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of pyrimidine derivatives. Compounds structurally related to this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that compounds with trifluoromethyl substitutions often display improved oral bioavailability and metabolic stability. For instance, one study reported a clearance rate of approximately 82.7 mL/h/kg for related compounds, suggesting favorable pharmacokinetic profiles for further development . Additionally, toxicity assessments showed no acute toxicity in animal models at doses up to 2000 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.